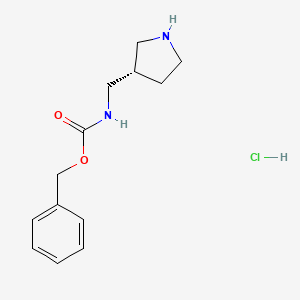
(S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with (S)-pyrrolidin-3-ylmethanol in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability . The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are often employed.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted benzyl derivatives .
Scientific Research Applications
(S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
- Benzyl (pyrrolidin-3-ylmethyl)carbamate
- N-Boc-pyrrolidin-3-ylmethylcarbamate
Uniqueness
(S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity . This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
1217634-53-1 |
|---|---|
Molecular Formula |
C13H19ClN2O2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
benzyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-6-7-14-8-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H/t12-;/m0./s1 |
InChI Key |
RPQQMGVNWUCDRT-YDALLXLXSA-N |
Isomeric SMILES |
C1CNC[C@H]1CNC(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CNCC1CNC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















